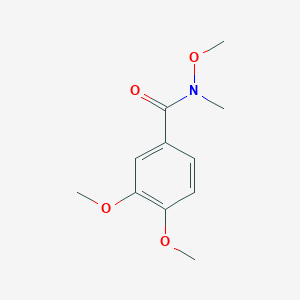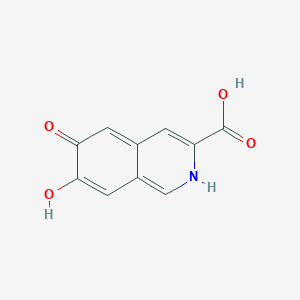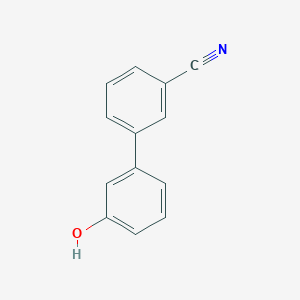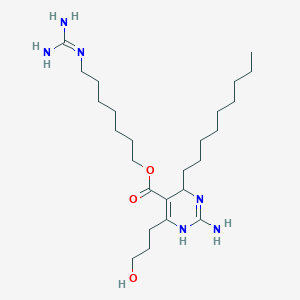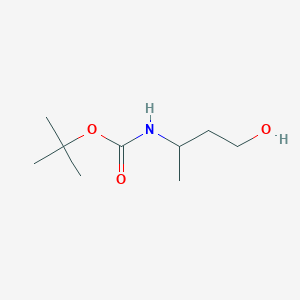![molecular formula C15H20O4 B116095 [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate CAS No. 145011-49-0](/img/structure/B116095.png)
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is synthesized using a specific method, which will be discussed in detail. In
Mecanismo De Acción
The mechanism of action of [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and pathways that are involved in inflammation and cancer growth. It has also been suggested that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate can have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth. It has also been shown to have a protective effect on liver cells and reduce oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate in lab experiments is its potential to inhibit cancer growth and induce apoptosis. It is also relatively easy to synthesize this compound using the method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate. One of the significant areas of research is in the development of new cancer treatments using this compound. Researchers are also exploring its potential as a pesticide in agriculture and as a building block for the synthesis of new materials. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is a complex process that involves several steps. The first step is the conversion of cyclohexene to cyclohexenyl acetaldehyde using a palladium-catalyzed reaction. The second step involves the reaction of cyclohexenyl acetaldehyde with 2,4-pentanedione in the presence of a strong base to form the pyran ring. The final step is the acetylation of the pyran ring using acetic anhydride to form [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate.
Aplicaciones Científicas De Investigación
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate has several potential applications in scientific research. One of the significant applications is in the field of medicine, where it has been shown to have anti-inflammatory and anti-tumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Other potential applications of this compound include its use as a pesticide in agriculture and as a building block for the synthesis of new materials.
Propiedades
Número CAS |
145011-49-0 |
|---|---|
Nombre del producto |
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate |
InChI |
InChI=1S/C15H20O4/c1-11(16)18-10-15-14(17)8-7-13(19-15)9-12-5-3-2-4-6-12/h5,7-8,13,15H,2-4,6,9-10H2,1H3/t13-,15+/m0/s1 |
Clave InChI |
FMLSROHHIGTCHY-DZGCQCFKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1C(=O)C=C[C@H](O1)CC2=CCCCC2 |
SMILES |
CC(=O)OCC1C(=O)C=CC(O1)CC2=CCCCC2 |
SMILES canónico |
CC(=O)OCC1C(=O)C=CC(O1)CC2=CCCCC2 |
Sinónimos |
KCG 10 KCG-10 KCG10 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



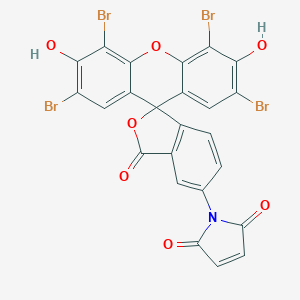
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
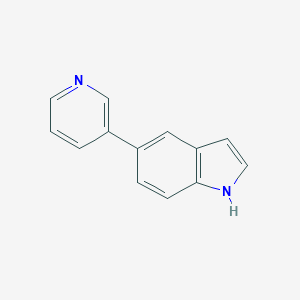
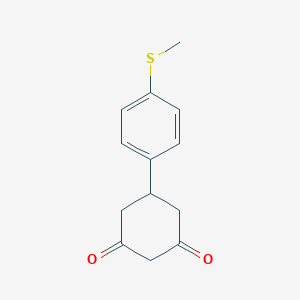

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
